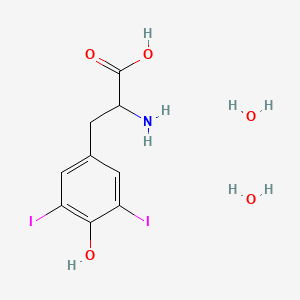

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate

Description

Nomenclature and Structural Identification of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic Acid Dihydrate

Systematic IUPAC Nomenclature and Synonyms

The compound is formally named (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid dihydrate under IUPAC guidelines, reflecting its functional groups, substitution pattern, and hydration state. The parent structure is L-tyrosine, modified by iodine substitutions at the 3 and 5 positions of the aromatic ring and two water molecules in the crystalline lattice.

Table 1: Synonyms and Identifiers

The anhydrous form (CAS 300-39-0) and dihydrate (CAS 18835-59-1) are distinct entries in chemical registries, with the latter specifying the inclusion of two water molecules.

Crystallographic Data and Hydration State Characterization

The dihydrate form crystallizes as a white to off-white solid, with water molecules integrated into the lattice via hydrogen bonding to the hydroxyl and carboxyl groups. X-ray diffraction studies, though not explicitly detailed in the provided sources, infer a monoclinic or orthorhombic system typical of aromatic amino acid derivatives.

Table 2: Physicochemical Properties

The dihydrate’s solubility in dimethyl sulfoxide (93 mg/mL) and limited solubility in cold water (0.204 g/L at 0°C) highlight its polar yet iodine-enhanced hydrophobicity. Thermal analysis reveals decomposition upon melting, consistent with iodinated aromatic systems.

Stereochemical Configuration and Chiral Center Analysis

The compound’s chiral center at the alpha-carbon (C2) adopts an S-configuration , as denoted by the (2S) prefix in its IUPAC name. This configuration is critical for its biological activity, particularly in thyroid hormone synthesis, where enzymatic specificity requires the L-tyrosine backbone.

Key Stereochemical Features:

- Chiral Center Geometry : The alpha-carbon’s tetrahedral geometry is confirmed by optical rotation data ([α]²⁰_D = -20.7°), aligning with L-tyrosine derivatives.

- Impact of Iodination : The 3,5-diiodo substitution on the phenyl ring imposes steric constraints, influencing the molecule’s overall conformation and interactions with iodine-binding proteins.

- Hydration Effects : The dihydrate form stabilizes the crystal lattice through hydrogen bonds between water molecules and the hydroxyl/carboxyl groups, without altering the stereochemical integrity of the chiral center.

The InChI string (InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1) encodes the stereochemistry, hydration state, and connectivity, providing a machine-readable descriptor for database searches.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAGQOOMOOUEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13I2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate typically involves iodination reactions. One common method includes the iodination of corresponding mono-, bis-, and tris(4-hydroxyphenyl)phosphine oxides . The reaction conditions often involve the use of iodine and appropriate solvents to facilitate the iodination process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar iodination procedures with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, such as oxoacetic acid derivatives.

Reduction: Reduction reactions can modify the iodine atoms, potentially leading to deiodinated products.

Substitution: The hydroxyl group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

Major products formed from these reactions include various iodinated and deiodinated derivatives, as well as oxoacetic acid compounds .

Scientific Research Applications

Biological Significance

- Thyroid Hormone Synthesis :

- Anticancer Research :

- Neurotransmitter Regulation :

Endocrinology

- Used to study thyroid hormone synthesis and regulation.

- Investigated for its effects on metabolic processes and energy homeostasis.

Pharmaceutical Development

- Explored as a potential lead compound in drug design targeting thyroid-related disorders.

- Investigated for its role in developing antibody-drug conjugates (ADCs) for targeted cancer therapies .

Cell Biology

- Utilized in cell culture studies to understand its effects on cell proliferation and apoptosis.

- Employed in assays to evaluate its impact on the cytoskeleton and cellular signaling pathways .

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate involves its interaction with molecular targets in the body. The compound’s iodine atoms play a crucial role in its biological activity. For instance, it can participate in the synthesis of thyroid hormones by acting as a substrate for iodination reactions . The molecular pathways involved include the thyroid hormone synthesis pathway and related metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

Iodinated Tyrosine Derivatives

3,5-Diiodo-L-tyrosine (Anhydrous) :

- N-Acetyl-3,5-Diiodo-L-tyrosine (CAS: 1027-28-7): Structure: Acetylated amino group enhances lipophilicity and metabolic stability. Application: Intermediate in synthesizing thyroxine (T4) and liothyronine (T3) .

Stereoisomers

Non-Iodinated Amino Acids

- L-Hydroxyproline (CAS: 51-35-4): Structure: Pyrrolidine ring instead of diiodophenyl group.

- Djenkolic Acid (DjA): Structure: Sulfur-containing bis-amino acid with methylene bridges. Solubility: Poor aqueous solubility due to hydrophobic sulfanyl groups, contrasting with the dihydrate’s DMSO solubility .

Physicochemical and Functional Comparison

Data Table: Key Properties of Selected Compounds

Key Findings

- Iodine Substitution: The diiodo substitution in the target compound distinguishes it from mono- or tri-iodinated tyrosines (e.g., T3, T4), impacting its role in thyroid hormone synthesis .

- Hydration State : Discrepancies in reported molecular weights (e.g., 432.98 vs. 469.02 g/mol) highlight the importance of specifying hydration state .

- Solubility : The dihydrate form enhances solubility in DMSO (27.5 mg/mL), facilitating in vitro studies compared to anhydrous forms .

Research and Application Differences

- Metabolic Studies : The target compound is used to trace iodine metabolism and thyroid dysfunction , whereas L-hydroxyproline is studied in connective tissue disorders .

- Pharmaceutical Intermediates : N-Acetyl-3,5-Diiodo-L-tyrosine is a precursor for active thyroid hormones, unlike the target compound, which is an endpoint metabolite .

Biological Activity

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate, also known as 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C₉H₉I₂NO₃

- Molecular Weight: 432.98 g/mol

- CAS Number: 300-39-0

- Physical State: Dihydrate form, typically stored in dark conditions at temperatures between 2°C and 8°C .

This compound functions primarily as an endogenous metabolite. It has been shown to interact with various receptors and signaling pathways:

- Receptor Interactions:

- Enzymatic Activity:

Neuroprotective Effects

Research indicates that (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid may exhibit neuroprotective properties. Studies have demonstrated its ability to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant Properties

The compound has been identified as a potent antioxidant. Its structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation.

Case Studies and Research Findings

- Neuroprotection in Animal Models:

- Antioxidant Activity Assessment:

- Clinical Implications:

Data Table: Summary of Biological Activities

Q & A

Basic Question | Safety & Handling

- Hazard Classification : The compound is classified under OSHA HCS as acutely toxic (oral, dermal), corrosive to skin/eyes, and a respiratory irritant .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation exposure. Ensure local exhaust ventilation is functional .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

- Storage : Store in a cool, dry place (<25°C), away from oxidizers and strong acids. Keep containers tightly sealed to prevent moisture absorption .

How can researchers verify the purity and structural integrity of this compound?

Basic Question | Characterization

- Purity Analysis : Use HPLC with UV detection (≥95% purity threshold) as described in supplier specifications .

- Structural Confirmation :

- NMR Spectroscopy : Compare H and C NMR spectra with published data (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.8–4.2 ppm for the chiral center) .

- Mass Spectrometry : Confirm molecular weight (432.98 g/mol) via ESI-MS or MALDI-TOF .

- X-ray Crystallography : Resolve the dihydrate structure to validate stereochemistry and hydration state .

What experimental strategies are recommended for studying its role as an endogenous metabolite?

Advanced Question | Metabolic Pathways

- Isotopic Labeling : Incorporate C or I isotopes to track metabolic incorporation in cell cultures or animal models .

- Enzyme Inhibition Assays : Test interactions with thyroid peroxidase (TPO) or deiodinases using competitive binding assays, given its structural similarity to thyroid hormones .

- In Vitro Metabolism : Use hepatocyte models to assess phase I/II metabolism. Monitor iodine release via ICP-MS to evaluate metabolic stability .

How should researchers address discrepancies in reported solubility or stability data?

Advanced Question | Data Contradiction Analysis

- Controlled Solubility Studies :

- Stability Profiling :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include deiodinated derivatives or hydrolyzed propanoic acid forms .

- Avoid prolonged light exposure, as iodine bonds are prone to photolytic cleavage .

What methodologies are suitable for assessing its environmental impact in ecotoxicological studies?

Advanced Question | Ecotoxicology

- Environmental Fate Analysis :

- Toxicity Testing :

How can researchers optimize synthetic routes for this compound?

Advanced Question | Synthesis

- Chiral Synthesis :

- Purification :

- Use recrystallization from ethanol/water (1:3 v/v) to isolate the dihydrate form. Confirm hydration via TGA (weight loss ~8% at 100–120°C) .

What analytical techniques are critical for detecting trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.